Bienvenue dans la boutique en ligne BenchChem!

U-48520

μ-opioid receptor GTPγS assay in vitro pharmacology

U-48520 is a des-chloro analog of U-47700, offering 14‑fold lower MOR potency (EC50 1561 nM) and negligible KOR activity (EC50 >10,000 nM). This selectivity eliminates confounding KOR signaling, while its high efficacy (Emax 89.3%) ensures robust GPCR functional assays. It is an essential reference standard for forensic LC‑MS/MS method validation and SAR studies. Available in research quantities, with bulk options for qualified institutions.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
CAS No. 67579-11-7
Cat. No. B3026258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-48520
CAS67579-11-7
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H23ClN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
InChIKeyVATXTTIUXCECJO-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

U-48520 (CAS 67579-11-7): A Defined μ-Opioid Receptor Agonist Reference Standard for Analytical and In Vitro Research


U-48520 (CAS 67579-11-7), also known as trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic μ-opioid receptor (MOR) agonist belonging to the Utopioid (U-opioid) class first developed by The Upjohn Company in the 1970s [1]. Structurally, it is an achiral des-chloro analog of the more widely known compound U-47700, characterized by a benzamide core with a 4-chloro substitution, an N-methyl group, and a trans-1,2-cyclohexanediamine scaffold substituted with a dimethylamine group [2]. While never marketed for medical use, U-48520 serves as a critical analytical reference standard for forensic toxicology and as a tool compound for in vitro studies of MOR activation and structure-activity relationships within the U-opioid series .

Why U-48520 Cannot Be Arbitrarily Substituted with Other U-Opioid Analogs in Research Applications


The Utopioid class exhibits profound pharmacological diversity despite structural similarities, making generic substitution of U-48520 with other U-opioids scientifically invalid for research requiring precise receptor activation profiles. U-48520 demonstrates a specific EC50 of 1561 nM (95% CI: 1127–2169 nM) at the μ-opioid receptor (MOR) with high efficacy (Emax 89.3% relative to hydromorphone) and negligible activity at the κ-opioid receptor (KOR) (EC50 > 10,000 nM) [1]. In contrast, the closely related analog U-47700 is 14-fold more potent at MOR (EC50 = 111 nM), U-51754 is both a MOR agonist (EC50 = 1485 nM) and a potent KOR agonist (EC50 = 120 nM), and U-48800 exhibits markedly lower MOR efficacy (Emax = 43.4%) [1]. These quantifiable differences in potency, efficacy, and receptor selectivity within the same chemical series directly impact experimental outcomes in receptor signaling studies, binding assays, and analytical method development, rendering U-48520 a distinct entity that cannot be reliably replaced by its class members without altering the intended research objectives.

Quantitative Differentiation of U-48520: Evidence-Based Procurement Criteria for Scientific and Industrial Users


MOR Potency Differentiation: U-48520 Exhibits 14-Fold Lower Potency Than U-47700, Enabling Distinct Experimental Niches

U-48520 is a moderately potent MOR agonist with an EC50 of 1561 nM (95% CI: 1127–2169 nM) in the [35S]-GTPγS functional assay [1]. This is a 14.1-fold reduction in potency compared to its close structural analog, U-47700, which has an EC50 of 111 nM (95% CI: 89.6–137 nM) in the same assay system [1]. Both compounds act as partial agonists relative to hydromorphone, with U-48520 exhibiting an Emax of 89.3% (95% CI: 83.7–95.1%) compared to U-47700's Emax of 91.6% (95% CI: 88.5–94.6%) [1].

μ-opioid receptor GTPγS assay in vitro pharmacology potency differentiation

MOR Potency Differentiation: U-48520 and U-51754 Are Nearly Equipotent at MOR, Yet U-51754 Possesses Robust KOR Activity

U-48520 exhibits an MOR EC50 of 1561 nM (95% CI: 1127–2169 nM), which is statistically indistinguishable from the MOR EC50 of U-51754 at 1485 nM (95% CI: 1000–2214 nM), as their 95% confidence intervals overlap substantially [1]. However, the two compounds diverge dramatically in their KOR activity: U-48520 displays negligible KOR activation with an EC50 > 10,000 nM and low efficacy (Emax ≈ 60-62% relative to U-69593/U-50488 at the highest concentration tested), whereas U-51754 is a potent and highly efficacious KOR agonist with an EC50 of 120 nM (95% CI: 102–141 nM) and Emax of 107% relative to U-69593 [1].

μ-opioid receptor κ-opioid receptor functional selectivity GTPγS assay

Receptor Activation Efficacy: U-48520 Maintains High MOR Efficacy Compared to the Low-Efficacy Analog U-48800

U-48520 demonstrates robust MOR activation with an Emax of 89.3% (95% CI: 83.7–95.1%) relative to the full agonist hydromorphone, classifying it as a high-efficacy partial agonist [1]. In contrast, the structurally related analog U-48800 exhibits a substantially lower MOR Emax of only 43.4% (95% CI: 36.0–51.5%), less than half the efficacy of U-48520 [1]. While U-48800 has a comparable MOR EC50 (1188 nM, 95% CI: 413–3146 nM), its markedly reduced ability to maximally activate MOR signaling pathways distinguishes it as a low-efficacy partial agonist [1].

μ-opioid receptor efficacy Emax partial agonism

Physicochemical Differentiation: U-48520 as a Des-Chloro U-47700 Analog with Defined Solubility Profile

U-48520 is a des-chloro analog of U-47700, differing structurally by the absence of the 3-chloro substituent on the aromatic ring [1]. U-48520 exhibits a defined solubility profile with reported values of 20 mg/mL in DMF, 0.25 mg/mL in DMF:PBS (pH 7.2, 1:3), 10 mg/mL in DMSO, and 10 mg/mL in ethanol . Alternative vendor data reports slightly different solubility values: 33 mg/mL in DMF and DMSO, and 0.14 mg/mL in DMSO:PBS (pH 7.2, 1:6) . This distinct solubility profile, combined with its unique structural identity, makes U-48520 a valuable reference standard for analytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications where co-elution or spectral interference with U-47700 must be avoided.

analytical chemistry solubility reference standard structural analog

Optimal Research and Industrial Application Scenarios for U-48520 Based on Validated Quantitative Differentiation


Forensic Toxicology: Analytical Reference Standard for U-47700 Differentiation and Quantification

U-48520 serves as an essential analytical reference standard in forensic toxicology laboratories for the unambiguous identification and quantification of U-47700 and its metabolites in biological specimens [1]. Its structural distinction as the des-chloro analog of U-47700—lacking the 3-chloro substituent—results in distinct chromatographic retention times and mass spectral fragmentation patterns, enabling reliable differentiation from U-47700 in complex matrices [2]. The well-characterized solubility profile of U-48520 (e.g., 10-33 mg/mL in DMSO) facilitates preparation of calibration standards and quality control samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Given the 14-fold lower MOR potency of U-48520 compared to U-47700 (EC50 1561 nM vs 111 nM), analytical methods must be optimized for appropriate sensitivity ranges when quantifying these compounds [3].

In Vitro Pharmacology: Selective μ-Opioid Receptor Activation Without κ-Opioid Receptor Interference

U-48520 is uniquely suited for in vitro studies requiring selective MOR activation in the absence of confounding KOR signaling. Unlike the equipotent MOR agonist U-51754—which also potently activates KOR (EC50 = 120 nM)—U-48520 exhibits negligible KOR activity with an EC50 > 10,000 nM [1]. This selectivity profile makes U-48520 the preferred tool compound for investigating pure MOR-mediated downstream signaling pathways, such as G-protein activation, β-arrestin recruitment, and receptor internalization, without the experimental noise introduced by concurrent KOR activation [1]. The compound's high efficacy at MOR (Emax = 89.3% relative to hydromorphone) ensures robust signal-to-noise ratios in functional assays including [35S]-GTPγS binding, cAMP inhibition, and BRET-based biosensor platforms [1].

GPCR Signal Transduction Research: High-Efficacy Partial Agonist for MOR Activation Studies

U-48520 is an optimal tool compound for GPCR signal transduction research requiring a high-efficacy partial agonist at MOR. Its Emax of 89.3% (95% CI: 83.7–95.1%) relative to hydromorphone contrasts sharply with the low-efficacy analog U-48800, which achieves only 43.4% maximal activation [1]. This 2.06-fold difference in efficacy enables researchers to probe the relationship between agonist efficacy and downstream signaling outcomes, including biased agonism, receptor desensitization, and allosteric modulation [1]. U-48520's moderate potency (EC50 = 1561 nM) also provides a wide dynamic range for concentration-response experiments, reducing the risk of assay saturation at high concentrations while still delivering a robust maximal response [1].

Medicinal Chemistry and Structure-Activity Relationship Studies: Benchmark for U-Opioid Series Analysis

U-48520 serves as a critical benchmark compound in medicinal chemistry programs focused on understanding the structure-activity relationships (SAR) of the Utopioid class [1]. As a des-chloro analog of U-47700 bearing a single 4-chloro substituent on the aromatic ring, U-48520 provides a reference point for assessing the impact of aromatic halogenation on MOR potency, efficacy, and selectivity [1]. Comparative analysis of U-48520 (EC50 = 1561 nM at MOR), U-47700 (3,4-dichloro; EC50 = 111 nM), and other analogs reveals that the 3-chloro substituent confers a 14-fold increase in MOR potency while maintaining similar efficacy [1]. This quantitative SAR data guides rational design of novel opioid receptor ligands with tailored pharmacological profiles and informs computational docking studies aimed at elucidating ligand-receptor interactions at the molecular level [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-48520

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.